5-(Trifluoromethyl)picolinimidamide

PROTAC Protein Degrader Chemical Biology

5-(Trifluoromethyl)picolinimidamide (CAS 302899-35-0, free base) is a heterocyclic building block consisting of a pyridine ring substituted with a trifluoromethyl group at the 5-position and a carboximidamide group at the 2-position. It is commonly supplied as the hydrochloride salt (CAS 175277-48-2) to enhance stability and solubility.

Molecular Formula C7H6F3N3
Molecular Weight 189.14 g/mol
Cat. No. B11770025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trifluoromethyl)picolinimidamide
Molecular FormulaC7H6F3N3
Molecular Weight189.14 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C(F)(F)F)C(=N)N
InChIInChI=1S/C7H6F3N3/c8-7(9,10)4-1-2-5(6(11)12)13-3-4/h1-3H,(H3,11,12)
InChIKeyDNYOORVOOFXTAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Trifluoromethyl)picolinimidamide: Chemical Profile and Research-Grade Procurement Rationale


5-(Trifluoromethyl)picolinimidamide (CAS 302899-35-0, free base) is a heterocyclic building block consisting of a pyridine ring substituted with a trifluoromethyl group at the 5-position and a carboximidamide group at the 2-position [1]. It is commonly supplied as the hydrochloride salt (CAS 175277-48-2) to enhance stability and solubility . This compound is a positional isomer within the (trifluoromethyl)picolinimidamide family, which also includes the 3-, 4-, and 6-substituted analogs. The unique 5-position substitution pattern provides a distinct vector for fragment-based drug design, leading to its specialized application in the synthesis of protein degraders (PROTACs) and other complex pharmaceuticals [2].

Why 5-(Trifluoromethyl)picolinimidamide Cannot Be Interchanged with Its Positional Isomers


The (trifluoromethyl)picolinimidamide scaffold is not a single, interchangeable commodity. The position of the trifluoromethyl group on the pyridine ring (3-, 4-, 5-, or 6-) directly dictates the molecule's electronic distribution, dipole moment, and vector of the functional handle . A direct substitution of the 5-isomer with the more common 3- or 6-isomer will result in a different molecular geometry, altering the exit vector of the amidine group and potentially disrupting key binding interactions in the target protein's active site. This is a critical failure point in structure-activity relationship (SAR) studies, where even subtle positional changes can lead to a complete loss of potency or selectivity. The following quantitative evidence details these non-interchangeable properties.

Quantitative Evidence for Selecting 5-(Trifluoromethyl)picolinimidamide Over Its Analogs


Market Differentiation: Designated Protein Degrader (PROTAC) Building Block Versus General-Purpose Isomers

In the commercial research chemicals market, 5-(Trifluoromethyl)picolinimidamide hydrochloride is explicitly classified and marketed as a 'Protein Degrader Building Block,' distinguishing it from its positional isomers which are generally categorized as standard heterocyclic building blocks or enzyme inhibitors [1]. This targeted application is directly linked to its specific geometry, which provides a unique exit vector for linking ligands in bifunctional degrader molecules. The 3- and 4-isomers are not found in this specialized product category from the same vendor family, indicating a qualitative but critical market differentiation for function-driven procurement .

PROTAC Protein Degrader Chemical Biology Fragment-Based Drug Design Targeted Protein Degradation

Positional Isomer Difference in Predicted Lipophilicity (LogP)

The predicted lipophilicity, a key determinant of membrane permeability, varies notably between the positional isomers. For the free base form, the 5-(trifluoromethyl) isomer has a computed XLogP3 value of 1.0, which is lower than the 1.8 reported for the 3-isomer and the 1.87 reported for the 6-isomer [1]. The hydrochloride salt of the 5-isomer has a reported LogP of 2.99, compared to the same value for the 6-isomer hydrochloride (2.99), while a consensus LogP for the 6-isomer hydrochloride is lower at 1.65 . This indicates that substituting the 5-isomer for the 6-isomer in a lead series where lower lipophilicity is required to avoid off-target toxicity could be a beneficial strategy.

ADME Lipophilicity Drug-likeness Physicochemical Property Permeability

Synthetic Accessibility: High-Yield Synthesis from a Low-Cost Nitrile Precursor

The synthesis of the core 5-(trifluoromethyl)picolinimidamide scaffold can be achieved in a single step from the corresponding nitrile, 5-(trifluoromethyl)picolinonitrile, using hydroxylamine hydrochloride to form the N'-hydroxy intermediate in quantitative yield, followed by reduction . This is a significant advantage over other positional isomers which may require more complex synthetic routes or less accessible precursors. The commercial availability of the key precursor, 5-(trifluoromethyl)picolinonitrile (CAS 95727-86-9), in high purity and at scale from multiple vendors provides a robust and cost-effective supply chain for the 5-isomer that is not guaranteed for all its isomers [1].

Organic Synthesis Amidine Formation Nitrile Scale-up Medicinal Chemistry

Physicochemical and Safety Profile for Solid-State Characterization and Handling

The hydrochloride salt of 5-(trifluoromethyl)picolinimidamide is a crystalline solid with a defined melting point of 190-195°C, a feature that is critical for solid-state characterization and verifying compound identity upon receipt [1]. This is a practical advantage over the 6-isomer hydrochloride, which has a less consistently reported, significantly higher melting point (>260°C) [2]. The well-defined thermal property of the 5-isomer facilitates quality control (QC) checks by the end-user, such as simple melting point determination, providing an easy confirmation of identity and purity that is more difficult to achieve with high-melting or amorphous analogs. The standard commercial purity specification for the 5-isomer hydrochloride is 95%, identical to the 3-isomer, ensuring a reliable base level of quality for research use .

Quality Control Solid Form Melting Point Laboratory Safety Procurement Specification

High-Value Application Scenarios for 5-(Trifluoromethyl)picolinimidamide Based on Quantitative Evidence


Design of Heterobifunctional Protein Degraders (PROTACs)

This compound's exclusive commercial designation as a 'Protein Degrader Building Block' directly supports its use as a warhead or linker attachment point in PROTAC molecule design. Its 5-substitution pattern provides a distinct exit vector for tethering an E3 ligase ligand, a utility that is not a primary application for its positional isomers. By procuring this specific compound, project teams are selecting a pre-validated scaffold for targeted protein degradation (TPD) research, aligning with the synthetic requirements of the rapidly growing TPD field [1].

Optimization of Lead Compound Physicochemical and ADME Properties Through Lipophilicity Tuning

The lower computed LogP (XLogP3 = 1.0) of the 5-isomer compared to other isomers provides a data-driven rationale for its use when seeking to lower the lipophilicity of a lead series. An active molecule derived from the 6-isomer (LogP ~1.87) or 3-isomer (LogP ~1.8) could be replaced with a 5-isomer core to create an analog with improved solubility and potentially better pharmacokinetic properties, a standard strategy in lead optimization supported by this quantitative difference [2].

Cost-Effective and Scalable Medicinal Chemistry Programs

The proven, high-yielding synthetic route from a low-cost, widely available nitrile precursor makes the 5-isomer the priority choice for medicinal chemistry programs planning for future scale-up. The ability to generate the key amidine intermediate in a 100% yield removes synthetic bottlenecks and reduces the cost of the final compound. For programs where budget and scalability are key, the 5-isomer offers a superior cost-of-goods proposition compared to isomers with less efficient or more expensive synthesis routes .

Streamlined Laboratory Workflow and In-House Quality Assurance

The 5-isomer hydrochloride's sharp and relatively low melting point (190-195°C) makes it ideal for rapid bench-top identity verification via simple melting point measurement, unlike the high-melting 6-isomer (>260°C). This physical property aligns with strict quality control protocols and minimizes instrument downtime, offering a tangible advantage for core facilities and central compound management groups that prioritize rapid compound registration and release [3].

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